molecular formula C7H9N3O3 B13100421 Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione CAS No. 5565-14-0

Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione

Cat. No.: B13100421
CAS No.: 5565-14-0
M. Wt: 183.16 g/mol
InChI Key: BZFHSFDFARATKI-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione is a heterocyclic compound with a unique structure that incorporates both pyrazine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the condensation of aldehydes with β-ketoesters followed by cyclization with aminopyrimidines can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated solvents and nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound can also modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses .

Comparison with Similar Compounds

Uniqueness: Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione stands out due to its unique combination of pyrazine and pyrimidine rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

5565-14-0

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,6,8-trione

InChI

InChI=1S/C7H9N3O3/c11-5-3-4-6(12)8-1-2-10(4)7(13)9-5/h4H,1-3H2,(H,8,12)(H,9,11,13)

InChI Key

BZFHSFDFARATKI-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CC(=O)NC2=O)C(=O)N1

Origin of Product

United States

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